6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one 6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801908
InChI: InChI=1S/C7H4N2O4/c10-7-5-2-1-4(9(11)12)3-6(5)13-8-7/h1-3H,(H,8,10)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])ONC2=O
Molecular Formula: C7H4N2O4
Molecular Weight: 180.12 g/mol

6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one

CAS No.:

Cat. No.: VC13801908

Molecular Formula: C7H4N2O4

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one -

Specification

Molecular Formula C7H4N2O4
Molecular Weight 180.12 g/mol
IUPAC Name 6-nitro-1,2-benzoxazol-3-one
Standard InChI InChI=1S/C7H4N2O4/c10-7-5-2-1-4(9(11)12)3-6(5)13-8-7/h1-3H,(H,8,10)
Standard InChI Key CTXOGVILPOLLLD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])ONC2=O
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])ONC2=O

Introduction

Structural Overview

6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one (IUPAC name: 6-nitro-1,2-benzoxazol-3-one) is a heterocyclic compound characterized by a fused benzoxazole ring system with a nitro group (-NO₂) at the 6-position and a ketone oxygen at the 3-position (Fig. 1). Its molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.12 g/mol . The planar benzoxazolone core exhibits resonance stabilization, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₇H₄N₂O₄
Molecular Weight180.12 g/mol
Melting Point244–250°C
Density1.580 g/cm³ (predicted)
SolubilityInsoluble in water; soluble in DMSO, DMF

Synthetic Pathways

While direct synthesis protocols for 6-nitro-2,3-dihydro-1,2-benzoxazol-3-one are scarce, analogous benzoxazole derivatives are typically synthesized via cyclization of 2-aminophenol precursors. For example:

  • Cyclocondensation: Reaction of 2-amino-5-nitrophenol with carbonyl sources (e.g., phosgene or urea) under acidic conditions .

  • Functionalization: Nitration of pre-formed benzoxazolone rings using nitric acid/sulfuric acid mixtures, though regioselectivity must be controlled .

  • Green Chemistry Approaches: Use of ionic liquids (e.g., choline chloride/urea) for Knoevenagel condensations, as demonstrated for related benzoxazole-thione derivatives .

Challenges: Nitro group placement at the 6-position requires precise reaction conditions to avoid byproducts .

Spectroscopic Characterization

Key spectroscopic data for structural elucidation include:

Table 2: Spectroscopic Signatures

TechniqueObserved SignalsSource
IR (KBr)- 1730 cm⁻¹ (C=O stretch)
- 1520, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
¹H NMR (DMSO-d₆)- δ 8.2–7.6 ppm (aromatic H)
- δ 13.0 ppm (NH, D₂O exchangeable)
¹³C NMR- δ 165 ppm (C=O)
- δ 145–120 ppm (aromatic C)

X-ray crystallography of a related compound, 6-nitro-1,3-benzoxazole-2(3H)-thione, confirms the planarity of the benzoxazole ring and a dihedral angle of 7.3° between the nitro group and the fused ring system .

Biological and Pharmacological Activities

Benzoxazolone derivatives are renowned for diverse bioactivities:

Antimicrobial Properties

  • Mechanism: Disruption of bacterial cell wall synthesis or enzyme inhibition .

  • Activity: Analogues like 7-nitro triazolo[3,4-b] benzoxazole derivatives show MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Effects

  • Radical Scavenging: Nitro-substituted benzoxazoles demonstrate DPPH radical inhibition with IC₅₀ values comparable to ascorbic acid .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Key precursor for 2-amino-5-nitrophenol derivatives used in cyan-image-forming couplers (photography) .

  • Material Science: Fluorescent brighteners in polymer chemistry .

  • Enzyme Inhibitors: Scaffold for designing chymase inhibitors (e.g., fulacimstat) targeting cardiovascular diseases .

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the ketone group).

  • Structural Analogues: Explore substitutions at the 4-position for enhanced antimicrobial selectivity .

  • Green Synthesis: Scale production using microwave-assisted or flow chemistry techniques .

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